molecular formula C21H22ClN3O4 B1677509 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride CAS No. 183320-51-6

2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Numéro de catalogue B1677509
Numéro CAS: 183320-51-6
Poids moléculaire: 415.9 g/mol
Clé InChI: BUOXOWNQZVIETJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OSI-420, also known as desmethyl erlotinib hydrochloride, is an active metabolite of erlotinib. Erlotinib is a potent small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase. OSI-420 is primarily studied for its pharmacokinetic properties and its role in the metabolism of erlotinib .

Mécanisme D'action

OSI-420 exerts its effects by inhibiting the tyrosine kinase domain of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor and its associated signaling pathways .

Analyse Biochimique

Biochemical Properties

OSI-420 interacts with various enzymes and proteins, primarily EGFR tyrosine kinase . It inhibits the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR . This interaction disrupts the processes involved in cancer growth and development, including cell migration, proliferation, angiogenesis, and apoptosis .

Cellular Effects

OSI-420 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting EGFR tyrosine kinase, OSI-420 disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of OSI-420 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . OSI-420 binds to the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and disrupting EGFR-mediated signaling pathways . This leads to changes in gene expression that result in decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of OSI-420 change over time in laboratory settings . Studies have shown that the apparent clearances of OSI-420 were higher in younger patients compared to older patients . This suggests that the stability and degradation of OSI-420, as well as its long-term effects on cellular function, may vary depending on patient characteristics .

Dosage Effects in Animal Models

The effects of OSI-420 vary with different dosages in animal models . Studies have shown that the plasma levels of OSI-420 were significantly decreased in certain treatment groups . This suggests that the effects of OSI-420 may be dose-dependent, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

OSI-420 is involved in metabolic pathways that include interactions with various enzymes and cofactors . It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5 . This metabolism can affect metabolic flux and metabolite levels .

Transport and Distribution

OSI-420 is transported and distributed within cells and tissues . It is primarily transported by organic anion transporting polypeptides (OATPs), which facilitate its cellular accumulation . The distribution of OSI-420 within cells and tissues can be affected by various factors, including the presence of transporters or binding proteins and its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of OSI-420 involves the demethylation of erlotinib. Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline, which is further treated with 3-ethynylaniline in dimethylformamide to yield erlotinib hydrochloride .

Industrial Production Methods

Industrial production of OSI-420 follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly used for the separation and determination of process-related impurities in bulk drugs .

Analyse Des Réactions Chimiques

Types of Reactions

OSI-420 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Copper catalysts are used for azide-alkyne cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CuAAc reaction with azide groups forms triazole derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

    OSI-413: Another active metabolite of erlotinib, which is an O-demethylated isomer.

    Gefitinib: A similar epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.

    Afatinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.

Uniqueness

OSI-420 is unique due to its specific role as an active metabolite of erlotinib. It has distinct pharmacokinetic properties and contributes to the overall efficacy and safety profile of erlotinib in cancer treatment .

Propriétés

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOXOWNQZVIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596524
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183320-51-6
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.